
1-Chloro-2-(2-iodophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO and a molecular weight of 330.55 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-2-(2-iodophenoxy)benzene can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-nitrobenzene with potassium iodide in the presence of a copper catalyst. The reaction proceeds under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is reduced to an amino group, which is then iodinated to form the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Chloro-2-(2-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(2-iodophenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-iodophenoxy)benzene involves its interaction with specific molecular targets In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanismThis intermediate then eliminates the leaving group (chlorine or iodine) to form the substituted product .
In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the coupling partner .
Comparison with Similar Compounds
1-Chloro-2-(2-iodophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2-(4-iodophenoxy)benzene: This compound has a similar structure but with the iodine atom in the para position relative to the chlorine atom.
1-Bromo-2-(2-iodophenoxy)benzene: This compound has a bromine atom instead of a chlorine atom.
1-Chloro-2-(2-fluorophenoxy)benzene: This compound has a fluorine atom instead of an iodine atom.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H8ClIO |
|---|---|
Molecular Weight |
330.55 g/mol |
IUPAC Name |
1-chloro-2-(2-iodophenoxy)benzene |
InChI |
InChI=1S/C12H8ClIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
UUSMAKFLVVMNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
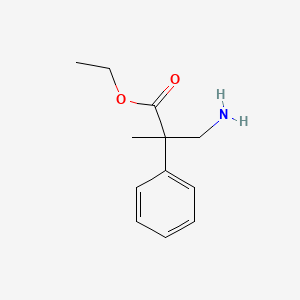
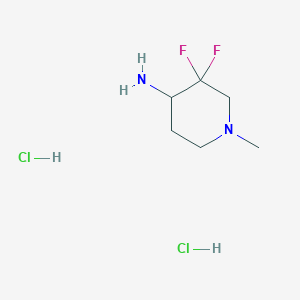


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
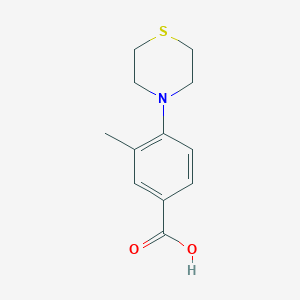
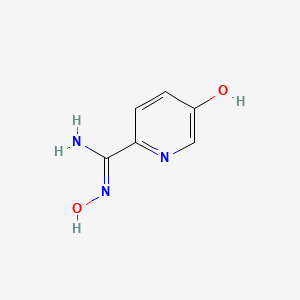
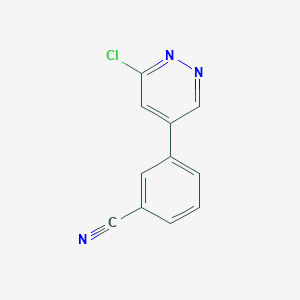
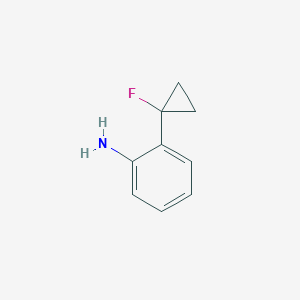
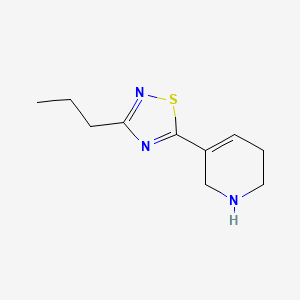
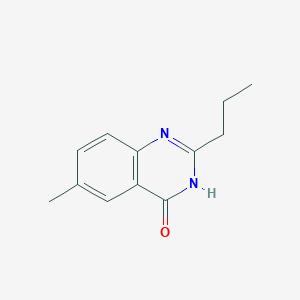
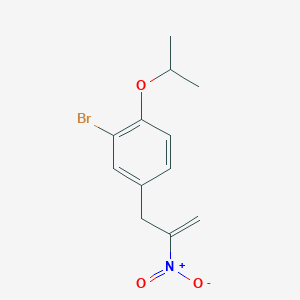
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
